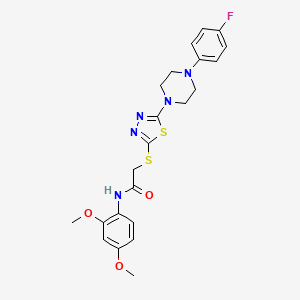
2-(Difluoromethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)morpholine hydrochloride , also known as DFMO hydrochloride or eflornithine hydrochloride , is a compound with the chemical formula C5H10ClF2NO . It is a derivative of morpholine , containing a difluoromethyl group. DFMO hydrochloride has gained attention due to its antiviral properties and its role in inhibiting ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway .
Molecular Structure Analysis
The molecular structure of DFMO hydrochloride consists of a morpholine ring with a difluoromethyl group attached. The optimized geometry of neutral DFMO, its protonated cations, and the corresponding hydrate and solvate forms have been studied using computational methods . The 3D arrangement of atoms plays a crucial role in its biological activity.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Sulfinamides as Amine Protecting Groups : Sulfinamides have been utilized for converting 1,2-amino alcohols into morpholines, demonstrating a methodology for the synthesis of morpholine hydrochloride salts, including "2-(Difluoromethyl)morpholine hydrochloride". This process has been applied in the formal synthesis of antidepressant drugs, highlighting its utility in pharmaceutical development (Fritz et al., 2011).
Synthesis of Morpholine Derivatives : Research has detailed the synthesis of a specific "2-(Difluoromethyl)morpholine hydrochloride" derivative, showcasing its potential in creating new compounds with varied chemical properties. Such methodologies offer insights into the adaptability of "2-(Difluoromethyl)morpholine hydrochloride" in chemical syntheses (Cheng Chuan, 2011).
Morpholinodifluorosulfinium Tetrafluoroborate : Highlighted as a deoxofluorinating agent, this compound underscores the chemical versatility of morpholine derivatives. Its applications in chemical synthesis emphasize the role of such compounds in facilitating complex reactions (Mahé & Paquin, 2013).
Pharmaceutical and Material Science Applications
DNA-Dependent Protein Kinase Inhibitors : The synthesis of "2-(Difluoromethyl)morpholine hydrochloride" derivatives has been pivotal in the development of inhibitors for DNA-dependent protein kinase, which are crucial in cancer research and therapy. This demonstrates the compound's significance in biomedical research and drug development (Aristegui et al., 2006).
Aminodifluorosulfinium Salts in Fluorination : The creation of aminodifluorosulfinium salts, including those derived from morpholine, showcases the compound's utility in selective fluorination reactions. These salts offer improved stability and handling over traditional reagents, expanding their use in organic synthesis and material science (L’Heureux et al., 2010).
Hydrothermal Crystallogenesis of SAPO-34 : The use of morpholine as an in situ pH meter during the hydrothermal formation of SAPO-34 illustrates its utility beyond chemical synthesis, extending into materials science for the development of advanced materials (Vistad et al., 2003).
Mécanisme D'action
DFMO hydrochloride primarily acts as an inhibitor of ornithine decarboxylase (ODC). By blocking ODC, it disrupts the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. This mechanism has implications in antiviral therapy, including potential applications against SARS-CoV-2 .
Safety and Hazards
Orientations Futures
Research on DFMO hydrochloride continues to explore its potential as an antiviral agent. Scientists are investigating modifications to enhance its pharmacokinetic profile, reduce side effects, and improve efficacy. Additionally, studies on its interactions with biological macromolecules and cellular pathways are ongoing .
Propriétés
IUPAC Name |
2-(difluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKZGSDPAPRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)morpholine hydrochloride | |
CAS RN |
2095408-94-7 |
Source


|
| Record name | 2-(difluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)

![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)


![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)
![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)

![(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2916535.png)




![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)